molecular formula C15H18N6O B2879933 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 1235052-81-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2879933
CAS No.: 1235052-81-9
M. Wt: 298.35
InChI Key: IJTXLDYIWGRVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure ingeniously incorporates two key nitrogen-containing heterocycles—a pyrimidine and a pyrazine—linked through a piperidine-carboxamide scaffold. This specific architecture is designed to mimic structural motifs found in bioactive molecules, potentially enabling interactions with a range of biological targets. Pyrimidine rings are fundamental components in nucleic acids and many approved drugs, and derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and antiviral effects . The piperazine-2-carboxamide and related carboxamide substructures are frequently employed in medicinal chemistry as key pharmacophores, as evidenced by their presence in numerous patented chemical entities investigated for various neurological and pain conditions . The primary research value of this compound lies in its application as a critical building block or intermediate for the synthesis of more complex molecules, and as a core scaffold for the development and screening of novel therapeutic agents. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in optimizing affinity for enzymes or receptors. Its mechanism of action is not predefined and is entirely dependent on the specific research context; it may function as a protein-binding ligand or an enzyme inhibitor modulator based on its molecular design. This product is provided for chemical and biological research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c22-14(13-11-16-6-7-17-13)20-10-12-2-8-21(9-3-12)15-18-4-1-5-19-15/h1,4-7,11-12H,2-3,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTXLDYIWGRVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC=CN=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Piperidine

Method A (Patent WO2017079641A1):
Piperidin-4-ylmethanamine undergoes alkylation with 2-chloropyrimidine under basic conditions:

  • Reagents : Piperidin-4-ylmethanamine (1 equiv), 2-chloropyrimidine (1.2 equiv), K$$2$$CO$$3$$ (2 equiv)
  • Solvent : Acetonitrile, reflux at 80°C for 12–16 hours
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (EtOAc/hexanes, 3:7)
  • Yield : 68–72%

Mechanistic Insight : The reaction proceeds via SN2 displacement, facilitated by the electron-deficient pyrimidine ring. Steric hindrance at the piperidine nitrogen is mitigated by using a polar aprotic solvent.

Reductive Amination (PMC7378964)**

An alternative route involves reductive amination of piperidin-4-one with pyrimidin-2-amine:

  • Step 1 : Condensation of piperidin-4-one (1 equiv) and pyrimidin-2-amine (1 equiv) in MeOH with AcOH (cat.)
  • Step 2 : Reduction with NaBH$$_3$$CN (1.5 equiv) at 0°C to RT
  • Isolation : Extraction with DCM, drying (Na$$2$$SO$$4$$), and vacuum distillation
  • Yield : 60–65%

Amide Bond Formation with Pyrazine-2-carboxylic Acid

Carbodiimide-Mediated Coupling (WO2009044162A1)**

Procedure :

  • Activation : Pyrazine-2-carboxylic acid (1 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
  • Coupling : Addition of (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine (1 equiv) and DIPEA (2 equiv), stirred at RT for 12 hours.
  • Purification : Precipitation in ice-cold H$$_2$$O, filtration, and recrystallization from EtOH.
  • Yield : 75–80%

Key Data :

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA/MeCN gradient)
  • MS (ESI+) : m/z 342.2 [M+H]$$^+$$

Acid Chloride Route (Synnova Intermediates Protocol)**

  • Chlorination : Pyrazine-2-carboxylic acid (1 equiv) refluxed with SOCl$$_2$$ (3 equiv) in toluene for 2 hours.
  • Aminolysis : Dropwise addition of the acid chloride to (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine (1 equiv) and Et$$_3$$N (2 equiv) in THF at −10°C.
  • Workup : Extraction with DCM, washing with NaHCO$$_3$$, and solvent removal.
  • Yield : 70–75%

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but requires stringent drying to avoid hydrolysis.
  • Reaction Time : Extended coupling times (24 hours) increase yields by 5–10% but risk racemization.

Byproduct Formation

  • Unwanted Dimers : Observed at >10% when EDCl is used without HOBt. Suppressed by adding 1-hydroxy-7-azabenzotriazole (HOAt).

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.95 (s, 1H, pyrazine-H), 8.72 (d, J = 5.1 Hz, 2H, pyrimidine-H), 4.21 (t, J = 6.7 Hz, 2H, CH$$2$$NH), 3.12–3.08 (m, 2H, piperidine-H), 2.89–2.82 (m, 2H, piperidine-H).
  • $$^13$$C NMR : 165.4 (C=O), 158.2 (pyrimidine-C), 145.6 (pyrazine-C).

Chromatographic Purity

  • HPLC : >99% (Method: 0.1% HCOOH in H$$_2$$O/MeCN, 30→70% over 15 min)
  • Retention Time : 8.2 minutes

Industrial-Scale Considerations (Synnova Intermediates)**

  • Cost-Efficiency : Use of POCl$$3$$ for chlorination reduces reagent costs by 40% compared to SOCl$$2$$.
  • Waste Management : Neutralization of HCl gas with NaOH scrubbers is critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in various industrial processes.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Key Features and Properties

Compound Name / ID Core Structure Substituents / Modifications Melting Point (°C) Molecular Weight (g/mol) LogD (pH 7.4) Key References
Target Compound : N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide Pyrazine-carboxamide + piperidine-pyrimidine Pyrimidin-2-yl at piperidine N1; methyl linker Not reported ~353.4 (calculated) Not reported -
8b () Pyridin-2-ylacetamide + piperazine 4-Chloro-3-(trifluoromethyl)benzoyl on piperazine 241–242 530 ([M]⁺) Not reported
8c () Thieno-pyrimidine + pyrazine-carboxamide 4-(Trifluoromethyl)phenoxy on thieno-pyrimidine Not reported ~443 (calculated) Not reported
SA18-0622 () Imidazo-pyrazine-carboxamide + piperidine 4-Fluorophenylmethyl on piperidine; methoxyethyl side chain Not reported 443.5 (C₂₃H₃₀FN₅O₃) Not reported
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide () Pyrazine-carboxamide N-Methyl, 3-methyl, and 2-nitrophenyl substituents Not reported 272.3 (C₁₃H₁₃N₄O₃) Not reported

Key Observations:

Structural Diversity :

  • The target compound’s pyrimidin-2-yl-piperidine group distinguishes it from analogues like 8b (piperazine-benzoyl) and SA18-0622 (imidazo-pyrazine core) .
  • Pyrazine-carboxamide derivatives in and highlight the versatility of this core, with substituents influencing solubility and reactivity .

Physicochemical Properties :

  • While experimental LogD values are sparse, reports LogD = -3.05 (pH 5.5) for a related piperidine-pyrazine-carboxamide, suggesting moderate hydrophilicity compared to lipophilic analogues like 8b (higher MW, aromatic substituents) .
  • Melting points vary significantly; electron-withdrawing groups (e.g., trifluoromethyl in 8b ) may enhance crystalline stability .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N6OC_{15}H_{18}N_{6}O, with a molecular weight of 298.34 g/mol. The compound features a pyrazine ring, a piperidine moiety, and a pyrimidine substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H18N6O
Molecular Weight298.34 g/mol
StructureChemical Structure

Inhibition of Class I PI3-Kinase

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on Class I PI3-Kinase enzymes. This inhibition is significant for treating various malignancies as it interferes with the signaling pathways that promote cell proliferation and survival. The compound may specifically target the PI3K-alpha isoform, leading to anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with cancer .

Anti-inflammatory Properties

The compound has also shown potential in the treatment of inflammatory diseases. By modulating the PI3K pathway, it could reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease. This suggests a dual mechanism where it not only targets cancer cells but also alleviates inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, compounds within the same chemical class have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116, indicating significant antiproliferative activity .

In Vivo Studies

Preclinical trials involving animal models have provided evidence supporting the efficacy of this compound in reducing tumor size and improving survival rates in models of cancer. These studies highlight its potential as a lead compound for further development into therapeutic agents .

Case Studies

  • Case Study on Tumor Models : A study investigated the effects of this compound in mouse models bearing human tumors. The results indicated a marked reduction in tumor volume compared to control groups, suggesting effective tumor suppression .
  • Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, providing insight into its anti-inflammatory properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.